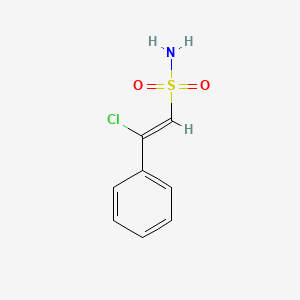

(Z)-2-chloro-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUOPMDJULJFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316449 | |

| Record name | 2-chloro-2-phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-30-1 | |

| Record name | 2-chloro-2-phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-2-phenylethenesulfonamide typically involves the reaction of 2-chloro-2-phenylethene with sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenylethenesulfonamides.

Scientific Research Applications

(Z)-2-chloro-2-phenylethenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(E)-2-chloro-2-phenylethenesulfonamide: The (E)-isomer of the compound, which has different spatial arrangement and potentially different chemical properties.

2-chloro-2-phenylethanesulfonamide: A similar compound with an ethane backbone instead of ethene.

2-chloro-2-phenylethenesulfonic acid: A related compound with a sulfonic acid group instead of sulfonamide.

Uniqueness

(Z)-2-chloro-2-phenylethenesulfonamide is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct chemical and biological properties compared to its (E)-isomer and other related compounds.

Biological Activity

(Z)-2-chloro-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated double bond and a sulfonamide functional group, with the following molecular formula: CHClNOS. The compound's unique structure allows it to participate in various chemical transformations and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2-chloro-2-phenylethene with sulfonamide under controlled conditions. The following outlines some common methods for synthesizing this compound:

- Direct Reaction : Reacting 2-chloro-2-phenylethene with a sulfonamide in the presence of an acid catalyst.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the sulfonamide group onto the double bond.

- Catalytic Methods : Employing transition metal catalysts to facilitate the reaction under milder conditions.

Antibacterial Properties

The sulfonamide group in this compound is known for its antibacterial activity. This class of compounds inhibits bacterial growth by targeting specific enzymes involved in folate synthesis. Recent studies have indicated that derivatives of this compound exhibit enhanced antibacterial properties against various strains, including resistant bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Immunomodulatory Effects

Research has demonstrated that this compound can enhance immune responses when used as a co-adjuvant in vaccination studies. In murine models, it was shown to sustain activation of the NF-κB pathway, which plays a crucial role in immune response modulation.

Case Study: Enhancement of Immune Response

In a study evaluating the immunological effects of this compound, it was found that when administered alongside monophosphoryl lipid A (MPLA), there was a significant increase in ovalbumin-specific immunoglobulin responses compared to MPLA alone. This suggests potential applications in vaccine development.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have identified key structural features that influence its efficacy:

- Phenyl Substituents : Variations in substituents on the phenyl ring significantly affect antibacterial potency.

- Sulfonamide Positioning : The position of the sulfonamide group relative to other functional groups alters interaction with biological targets.

- Chlorine Substitution : The presence and position of chlorine atoms can enhance or diminish activity against specific pathogens.

Table 2: SAR Findings for this compound

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 4-position | Methyl group addition | Increased potency |

| 3-position | Hydroxy group removal | Decreased potency |

| Chlorine | Replacement with bromine | Variable activity |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (Z)-2-chloro-2-phenylethenesulfonamide with high stereoselectivity?

- Methodological Answer : The synthesis typically involves sulfonylation of (Z)-2-chloro-2-phenylethene intermediates under controlled reaction conditions. A two-step procedure is recommended:

Sulfonylation : React (Z)-2-chloro-2-phenylethene with chlorosulfonic acid in anhydrous dichloromethane at 0–5°C to form the sulfonyl chloride intermediate.

Amination : Treat the intermediate with ammonia gas or aqueous ammonium hydroxide under nitrogen atmosphere to yield the sulfonamide product.

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to enhance stereochemical purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 4:1) .

- Key Considerations : Maintain low temperatures to minimize isomerization to the (E)-form.

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Confirm the (Z)-configuration via coupling constants (J = 10–12 Hz for vinyl protons in H NMR) and NOE correlations.

- IR Spectroscopy : Validate sulfonamide formation via N–H stretching (3260–3320 cm) and S=O vibrations (1150–1350 cm).

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal analysis. Compare experimental data with NIST Chemistry WebBook entries for validation .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 7.2–7.5 (aryl), δ 6.8 (vinyl, J = 11 Hz) | |

| IR | 1290 cm (S=O) |

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Conduct a systematic analysis of variables affecting yield:

Parameter Screening : Vary solvent polarity (e.g., dichloromethane vs. THF), temperature (−10°C to 25°C), and reagent stoichiometry (1.0–1.5 eq sulfonating agent).

Statistical Design : Apply factorial design (e.g., Box-Behnken) to identify critical factors.

Reproducibility Checks : Replicate high-yield conditions across ≥3 independent labs.

- Contradiction Resolution : Use HPLC to quantify side products (e.g., (E)-isomer) and correlate with yield variations .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Sample at 0, 24, 48, and 72 hours.

Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Analytical Tools : Quantify degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for byproduct identification.

- Data Table :

| Condition | Degradation Half-Life | Major Byproduct |

|---|---|---|

| pH 2, 25°C | 12 hours | Hydrolyzed sulfonic acid |

| pH 7, 40°C | 48 hours | (E)-isomer |

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.

Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways (e.g., Cl substitution).

- Validation : Compare predicted activation energies with experimental kinetic data from Arrhenius plots .

Q. What approaches resolve contradictory reports on the compound’s biological activity?

- Methodological Answer : Perform meta-analysis and standardized bioassays:

Literature Review : Extract data from peer-reviewed studies (exclude patents/commercial sources) and categorize by assay type (e vitro vs. in vivo).

Standardized Testing : Re-evaluate activity using uniform protocols (e.g., MIC assays for antimicrobial studies, IC50 in cancer cell lines).

- Confounding Factors : Control for impurities (e.g., residual solvents) via LC-MS and biological replicates (n ≥ 6) .

Methodological Best Practices

- Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) in supplementary materials .

- Ethical Compliance : Adhere to institutional safety protocols for chlorinated compound handling .

- Data Sharing : Deposit spectral data in public repositories (e.g., NIST) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.